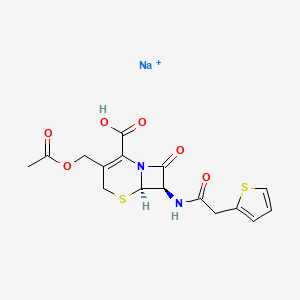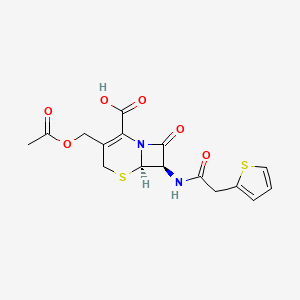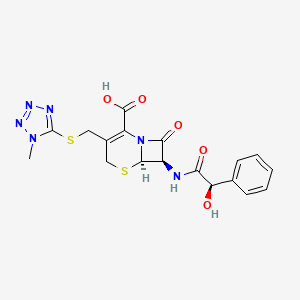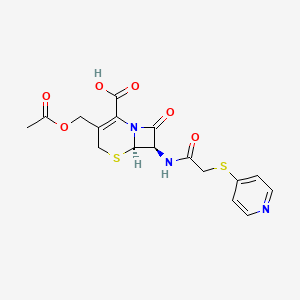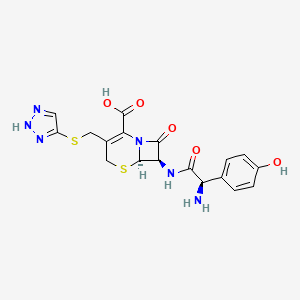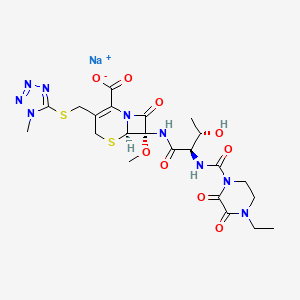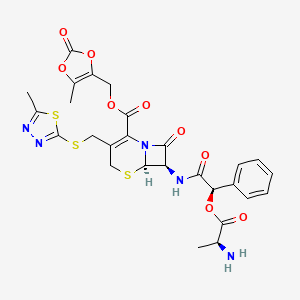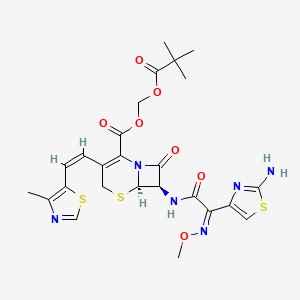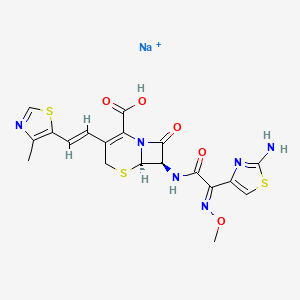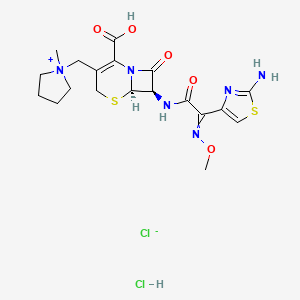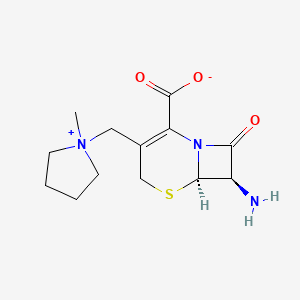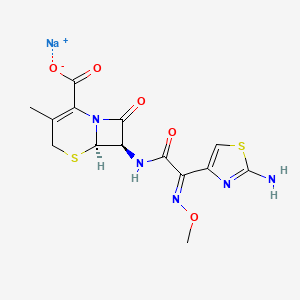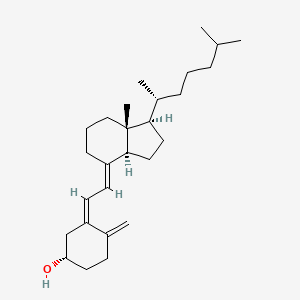
Cholécalciférol
Vue d'ensemble
Description
Vitamin D3, also known as vitamin D3, is a type of vitamin D that is produced by the skin when exposed to ultraviolet B (UVB) light. It is found in certain foods and can be taken as a dietary supplement. Vitamin D3 is essential for maintaining healthy bones and teeth, supporting the immune system, brain, and nervous system, and regulating insulin levels .
Mécanisme D'action
Target of Action
Cholecalciferol, also known as Vitamin D3, primarily targets the intestinal cells , bone cells , and renal tubules . It plays a crucial role in maintaining calcium and phosphorus levels in a healthy physiological range to sustain a variety of metabolic functions, transcription regulation, and bone metabolism .
Mode of Action
Cholecalciferol is a provitamin. The active metabolite, 1,25-dihydroxyvitamin D (calcitriol) , stimulates calcium and phosphate absorption from the small intestine, promotes secretion of calcium from bone to blood, and promotes renal tubule phosphate resorption . It binds to the vitamin D receptor (VDR), enabling its biological actions .
Biochemical Pathways
Cholecalciferol is synthesized in the skin through the ultraviolet irradiation of 7-dehydrocholesterol . It is then converted in the liver to calcifediol (25-hydroxyvitamin D) which is further converted in the kidney to calcitriol (1,25-dihydroxyvitamin D). One of its actions is to increase calcium uptake by the intestines . It directly or indirectly controls the expression of several genes responsible for the regulation of cellular proliferation, differentiation, apoptosis, and angiogenesis .
Pharmacokinetics
Cholecalciferol and its derivatives are lipophilic with poor water solubility, which is reflected in their poor predicted bioavailability . Dietary cholecalciferol is absorbed in the gastrointestinal tract, incorporated into chylomicrons, and transported via the lymphatic system into systemic circulation . Calcidiol is absorbed faster and also cleared and eliminated faster than cholecalciferol .
Result of Action
The molecular and cellular effects of cholecalciferol’s action include the regulation of cellular proliferation, differentiation, apoptosis, and angiogenesis . It also plays a role in the inhibition of cancer progression, effects on the cardiovascular system, and immunomodulatory effects in certain autoimmune diseases .
Applications De Recherche Scientifique
Vitamin D3 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Vitamin D3 is used as a precursor in the synthesis of various vitamin D analogs for research purposes.
Medicine: Vitamin D3 is used to treat and prevent vitamin D deficiency, rickets, osteoporosis, and other bone disorders. .
Industry: Vitamin D3 is added to food products, such as milk, orange juice, and cereals, to fortify them with vitamin D.
Analyse Biochimique
Biochemical Properties
Cholecalciferol interacts with various enzymes, proteins, and other biomolecules. It is converted in the liver to calcifediol (25-hydroxyvitamin D) and then in the kidney to calcitriol (1,25-dihydroxyvitamin D), the bioactive form of vitamin D . These conversions involve the enzymes CYP2R1, CYP27A1, CYP27B1, and CYP24A1 . The interactions between cholecalciferol and these enzymes are crucial for its biological activity .
Cellular Effects
Cholecalciferol influences various cellular processes. It increases calcium and phosphate absorption from the gut, which are essential for bone metabolism . It also affects cell signaling pathways and gene expression . For instance, it has been suggested to suppress proinflammatory T helper Th1 and Th17 responses, while promoting the Th2 and regulatory T cell phenotype .
Molecular Mechanism
Cholecalciferol exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It binds to the vitamin D receptor (VDR), which then regulates the expression of various genes . This mechanism is similar to other steroid hormones .
Temporal Effects in Laboratory Settings
The effects of cholecalciferol change over time in laboratory settings. For instance, a study on haemodialysis patients showed that cholecalciferol therapy increased serum 25-hydroxyvitamin D levels over a period of one year . This suggests that cholecalciferol has long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of cholecalciferol vary with different dosages in animal models. For example, clinical signs of cholecalciferol poisoning can be seen at doses as low as 0.1 mg/kg, with significant elevations in calcium and phosphorus concentrations leading to metastatic soft tissue mineralization at doses exceeding 0.5 mg/kg .
Metabolic Pathways
Cholecalciferol is involved in several metabolic pathways. It is converted in the liver to 25-hydroxyvitamin D and then in the kidney to 1,25-dihydroxyvitamin D . These conversions involve the enzymes CYP2R1 or CYP27A1 in the liver and a mitochondrial hydroxylase enzyme in the kidney .
Transport and Distribution
Cholecalciferol is transported and distributed within cells and tissues. It binds to a vitamin D transport protein, which carries it to the liver . From there, it is transported to the kidney, where it is converted to its active form .
Subcellular Localization
Cholecalciferol and its metabolites are localized in various subcellular compartments. For instance, they have been found in the soluble and mitochondrial compartment of human platelets and mature megakaryocytes . This suggests that cholecalciferol may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vitamin D3 can be synthesized through the photochemical conversion of 7-dehydrocholesterol, a process that mimics the natural production in the skin. This involves exposure to UVB light, which converts 7-dehydrocholesterol to pre-cholecalciferol, followed by thermal isomerization to cholecalciferol .
Industrial Production Methods: Industrially, cholecalciferol is produced by extracting 7-dehydrocholesterol from lanolin, which is then irradiated with UVB light to produce cholecalciferol. This method is efficient and widely used in the production of vitamin D supplements .
Analyse Des Réactions Chimiques
Types of Reactions: Vitamin D3 undergoes several biochemical reactions in the body. It is first hydroxylated in the liver to form calcifediol (25-hydroxycholecalciferol), and then further hydroxylated in the kidneys to form calcitriol (1,25-dihydroxycholecalciferol), the active form of vitamin D .
Common Reagents and Conditions: The hydroxylation reactions require specific enzymes: 25-hydroxylase in the liver and 1α-hydroxylase in the kidneys. These reactions occur under physiological conditions and are essential for the activation of cholecalciferol .
Major Products: The major products formed from these reactions are calcifediol and calcitriol, which play crucial roles in calcium and phosphate homeostasis .
Comparaison Avec Des Composés Similaires
Ergocalciferol (Vitamin D2): Derived from plant sources and fungi, ergocalciferol is less potent than cholecalciferol and has a different side chain structure.
Calcifediol (25-Hydroxycholecalciferol): The primary circulating form of vitamin D, produced by the hydroxylation of cholecalciferol in the liver.
Calcitriol (1,25-Dihydroxycholecalciferol): The active form of vitamin D, produced by the hydroxylation of calcifediol in the kidneys.
Uniqueness of Vitamin D3: Vitamin D3 is unique in its high potency and efficiency in raising and maintaining adequate levels of vitamin D in the body. It is the preferred form of vitamin D for supplementation due to its stability and effectiveness .
Propriétés
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i3D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-GLSUUORTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80666-48-4 | |
| Record name | 80666-48-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



